

Commercial Suppliers and Technical Guide for High-Purity L-Serinamide Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity L-Serinamide hydrochloride (CAS: 65414-74-6), a critical building block in pharmaceutical research and development. This document outlines commercial suppliers, quality control methodologies, experimental protocols for its application, and its role in key signaling pathways.

Commercial Availability of High-Purity L-Serinamide Hydrochloride

L-Serinamide hydrochloride is available from a range of chemical suppliers, with purity levels typically suitable for research and pharmaceutical applications. High-purity grades, often exceeding 98%, are essential for consistent and reliable results in sensitive experimental settings. Below is a summary of prominent commercial suppliers and their typical product specifications.



Supplier	Purity Specificatio n	Analytical Method Cited	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Chem-Impex	≥ 98%	NMR	65414-74-6	C3H9CIN2O2	140.57
Thermo Scientific Chemicals	95% to 98%	Not specified	65414-74-6	C3H9CIN2O2	140.57
Fisher Scientific	98%	Argentometry	65414-74-6	C3H9CIN2O2	140.57
ChemicalBoo k Suppliers	99%+	HPLC	65414-74-6	C3H9CIN2O2	140.57
American Custom Chemicals Corporation	min 98%	Not specified	65414-74-6	C3H9CIN2O2	140.57

Quality Control and Analytical Protocols

Ensuring the purity and identity of L-Serinamide hydrochloride is paramount for its application in drug development and research. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of L-Serinamide hydrochloride by separating it from potential impurities.

Methodology:

- Column: A reversed-phase C18 column (e.g., YMC Pack Pro C18, 150 x 4.6 mm, 3 μ m particle size) is suitable for this analysis.[1]
- Mobile Phase: A gradient elution is typically employed.



• Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water.

Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.[1]

• Gradient Program:

o 0-10 min: 45% to 60% B

10-11 min: 60% to 100% B

11-22 min: Hold at 100% B

22-23 min: 100% to 45% B

23-30 min: Re-equilibration at 45% B

• Flow Rate: 1.0 mL/min.

• Column Temperature: 25°C.

Detection: UV at 210 nm.

• Injection Volume: 10 μL.

 Sample Preparation: Dissolve a known concentration of L-Serinamide hydrochloride in the initial mobile phase composition.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Purity

Objective: To confirm the chemical structure of L-Serinamide hydrochloride and assess its purity.

Methodology:

- Spectrometer: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated water (D2O) or Deuterated Dimethyl Sulfoxide (DMSO-d6).



- Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of L-Serinamide hydrochloride and 5 mg of the internal standard into a clean NMR tube.
 - Add approximately 0.75 mL of the deuterated solvent.
 - Vortex the tube until both the sample and the internal standard are fully dissolved.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
 - Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A delay of 30 seconds is generally sufficient.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
 - Integrate the characteristic signals of L-Serinamide hydrochloride and the internal standard.
 - Calculate the purity based on the integral values, the number of protons for each signal,
 the molecular weights, and the masses of the sample and the internal standard.

Experimental Protocols for Application in Research

L-Serinamide hydrochloride serves as a versatile building block, particularly in the synthesis of peptides and as a neuroprotective agent.



Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (Ser-Gly-Ala)

Objective: To synthesize a model tripeptide using L-Serinamide hydrochloride as the C-terminal residue on a solid support.

Methodology:

- Resin Preparation:
 - Start with a Rink Amide resin to yield a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
- First Amino Acid Coupling (L-Serinamide):
 - This step is typically performed by the supplier of pre-loaded resins. If starting with a bare resin, the first amino acid (Fmoc-L-Ser(tBu)-OH) is coupled to the resin using a suitable activating agent like HBTU/DIPEA. For this guide, we assume the use of a pre-loaded resin is not available and L-Serinamide hydrochloride is to be incorporated. Correction: L-Serinamide hydrochloride is the hydrochloride salt of the amide of L-serine. In standard Fmoc-SPPS, one would start with an Fmoc-protected amino acid and a resin that will yield a C-terminal amide. A more direct, though less common, approach might involve solution-phase coupling to a resin-bound fragment, but for a standard in-depth guide, the Fmoc-SPPS starting with Fmoc-L-Ser(tBu)-OH on a Rink Amide resin is the standard procedure to obtain a serine-containing peptide amide.

A more accurate representation of using L-Serinamide hydrochloride would be in a solutionphase synthesis or as a starting material for further chemical modification, not directly in standard Fmoc-SPPS.

Revised for conceptual clarity: The following protocol outlines the synthesis of a tripeptide with a C-terminal Serinamide, achievable through SPPS on a Rink Amide resin followed by cleavage.

Fmoc-SPPS Cycle for Glycine and Alanine:



- Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[2]
- Activation and Coupling:
 - In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat the deprotection, activation, and coupling steps for the next amino acid (Fmoc-Ala-OH).
- · Cleavage and Deprotection:
 - After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
 - Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water,
 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
- Precipitation and Purification:
 - Precipitate the cleaved peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
 - Purify the crude peptide using preparative HPLC.

In Vivo Neuroprotection Assay in a Mouse Model of Traumatic Brain Injury (TBI)

Objective: To evaluate the neuroprotective effects of L-Serinamide hydrochloride in a mouse model of TBI.



Methodology:

- Animal Model: Use a controlled cortical impact (CCI) or weight-drop model to induce TBI in adult male mice.[3]
- Drug Administration:
 - Dissolve L-Serinamide hydrochloride in sterile saline.
 - Administer L-Serinamide hydrochloride via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) at a set time point post-injury (e.g., 1 hour).
 - A vehicle control group should receive saline injections.
- Behavioral Assessment:
 - Perform neurological severity scoring at various time points (e.g., 1, 3, 7 days post-injury)
 to assess motor and sensory function.
- Histological Analysis:
 - At the end of the experiment, perfuse the animals and collect the brain tissue.
 - Perform Nissl staining to assess neuronal loss and lesion volume.
 - Conduct immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[3]
- Biochemical Analysis:
 - Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

Signaling Pathways and Mechanisms of Action

L-Serinamide hydrochloride, or its in vivo active form L-serine, is implicated in crucial neuroprotective signaling pathways.



Activation of Glycine Receptors

L-serine can act as an agonist at glycine receptors (GlyR), which are inhibitory ligand-gated chloride channels. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. This mechanism is thought to contribute to its neuroprotective effects by counteracting excitotoxicity. [4]



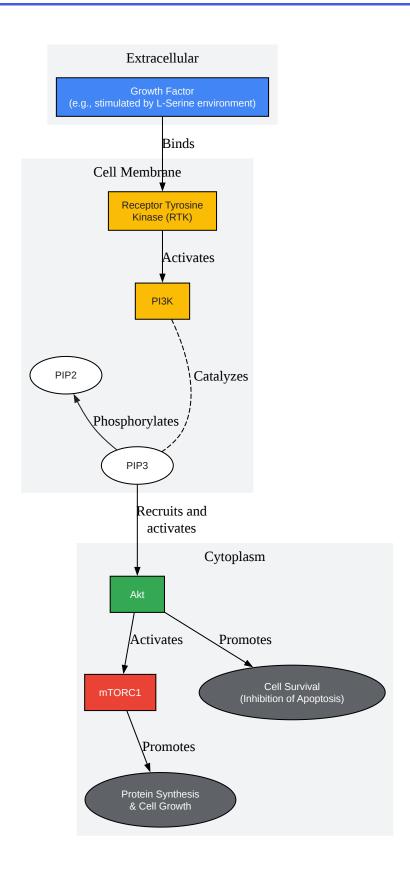
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Caption: L-Serine activation of glycine receptors leading to neuroprotection.

Modulation of the PI3K/Akt/mTOR Pathway

L-serine has been shown to promote the survival and proliferation of neural stem cells, a process potentially mediated through the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism.





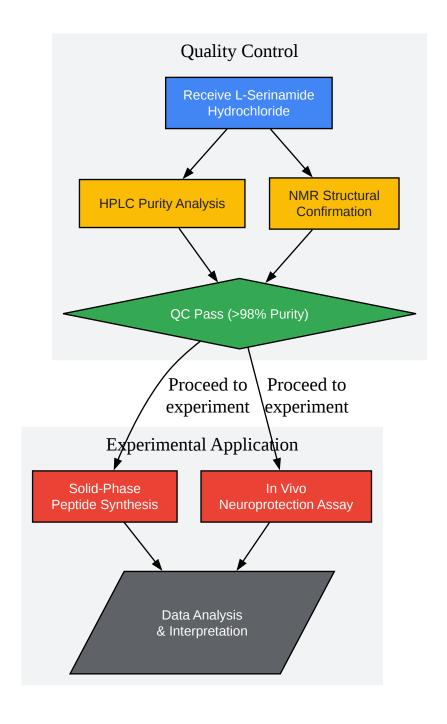
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Caption: Overview of the PI3K/Akt/mTOR signaling pathway.



Experimental Workflow for Quality Control and Application

The following diagram illustrates a typical workflow from receiving L-Serinamide hydrochloride to its application in a research setting.



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